Cas no 2176152-40-0 (((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone)
((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- ((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone
- 1-benzothiophen-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
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- Inchi: 1S/C18H18N4OS/c23-18(17-9-12-3-1-2-4-16(12)24-17)22-13-5-6-14(22)11-15(10-13)21-8-7-19-20-21/h1-4,7-9,13-15H,5-6,10-11H2
- InChI Key: YPEWTTDWJNXZCG-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C=C1C(N1C2CC(CC1CC2)N1C=CN=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 489
- XLogP3: 3.3
- Topological Polar Surface Area: 79.3
((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6472-2819-2μmol |
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
2176152-40-0 | 90%+ | 2μl |
$57.0 | 2023-04-23 | |
| Life Chemicals | F6472-2819-5μmol |
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
2176152-40-0 | 90%+ | 5μl |
$63.0 | 2023-04-23 | |
| Life Chemicals | F6472-2819-10μmol |
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
2176152-40-0 | 90%+ | 10μl |
$69.0 | 2023-04-23 | |
| Life Chemicals | F6472-2819-20μmol |
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
2176152-40-0 | 90%+ | 20μl |
$79.0 | 2023-04-23 | |
| Life Chemicals | F6472-2819-1mg |
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
2176152-40-0 | 90%+ | 1mg |
$54.0 | 2023-04-23 | |
| Life Chemicals | F6472-2819-2mg |
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
2176152-40-0 | 90%+ | 2mg |
$59.0 | 2023-04-23 | |
| Life Chemicals | F6472-2819-3mg |
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
2176152-40-0 | 90%+ | 3mg |
$63.0 | 2023-04-23 | |
| Life Chemicals | F6472-2819-4mg |
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
2176152-40-0 | 90%+ | 4mg |
$66.0 | 2023-04-23 | |
| Life Chemicals | F6472-2819-5mg |
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
2176152-40-0 | 90%+ | 5mg |
$69.0 | 2023-04-23 | |
| Life Chemicals | F6472-2819-10mg |
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
2176152-40-0 | 90%+ | 10mg |
$79.0 | 2023-04-23 |
((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on ((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone
Introduction to Compound with CAS No. 2176152-40-0 and Its Applications in Chemical Biology
Chemical biology has witnessed significant advancements in the development of novel compounds that exhibit promising pharmacological properties. Among these, the compound with the CAS number 2176152-40-0 and the systematic name ((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone stands out due to its unique structural features and potential therapeutic applications. This compound has garnered considerable attention in recent years, particularly for its role in the development of innovative drug candidates targeting various biological pathways.
The molecular structure of this compound is characterized by a complex framework that includes a bicyclic system linked to a benzo[b]thiophene moiety. The presence of a triazole ring further enhances its pharmacological profile, making it an attractive candidate for further investigation. The stereochemistry of the compound, specifically the (1R,5S) configuration, plays a crucial role in determining its biological activity and interaction with target enzymes or receptors.
Recent studies have highlighted the potential of this compound as a modulator of key biological pathways involved in inflammation, cancer, and neurodegenerative diseases. The benzo[b]thiophene moiety is known to possess anti-inflammatory properties, while the triazole ring contributes to its ability to inhibit specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are critical in the production of pro-inflammatory mediators, making this compound a promising candidate for therapeutic intervention.
In addition to its anti-inflammatory potential, this compound has shown promise in preclinical studies as an inhibitor of kinases involved in cancer progression. The bicyclic system provides a scaffold that can be optimized to enhance binding affinity to target kinases, thereby blocking their activity and inhibiting tumor growth. The benzo[b]thiophene ring further contributes to the compound's ability to interact with biological targets by forming hydrogen bonds and hydrophobic interactions.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to achieve the desired stereochemical configuration. The use of these techniques not only improves the efficiency of the synthesis but also enhances the overall quality of the final product.
One of the most notable features of this compound is its ability to cross the blood-brain barrier (BBB), which is crucial for treating central nervous system (CNS) disorders. The structural properties of the compound facilitate its transport across this barrier, allowing it to reach its target sites within the brain. This characteristic makes it an attractive candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of this compound have also been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have provided valuable insights into how the compound behaves within the body and have helped in optimizing its formulation for better bioavailability and therapeutic efficacy. The results from these studies have been instrumental in guiding further development efforts aimed at improving its clinical potential.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular modeling techniques such as docking studies and quantum mechanical calculations have been used to simulate interactions between this compound and its target proteins. These computational approaches have not only accelerated the drug discovery process but also provided valuable insights into how structural modifications can enhance its pharmacological properties.
The potential applications of this compound extend beyond inflammation and cancer treatment. Emerging research suggests that it may also have therapeutic benefits in managing neurological disorders by modulating neurotransmitter systems. The ability of this compound to interact with specific receptors in the brain could lead to novel treatments for conditions such as depression, anxiety, and epilepsy.
In conclusion, the compound with CAS number 2176152-40-0 and systematic name ((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone represents a significant advancement in chemical biology research. Its unique structural features and promising pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Continued research efforts aimed at optimizing its synthesis, pharmacokinetic profile, and biological activity will likely lead to novel treatments for various human diseases.
2176152-40-0 (((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone) Related Products
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